Zln005

Description

Properties

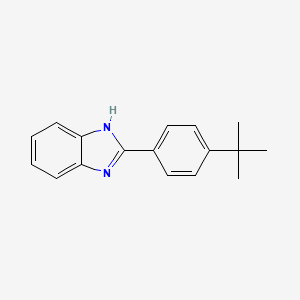

IUPAC Name |

2-(4-tert-butylphenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNNCQSFFKSSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358473 |

Source

|

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49671-76-3 |

Source

|

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49671-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TQS-168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WT26285WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zln005: A Deep Dive into its Mechanism of Action in Metabolic Diseases

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zln005 has emerged as a promising small-molecule therapeutic candidate for metabolic diseases, primarily type 2 diabetes. Its mechanism of action centers on the targeted activation of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of cellular energy metabolism. This technical guide provides a comprehensive overview of the molecular pathways influenced by Zln005, a summary of key quantitative data from preclinical studies, and detailed experimental protocols for researchers investigating this compound.

Core Mechanism of Action: PGC-1α Upregulation

Zln005 functions as a transcriptional regulator, selectively increasing the expression of PGC-1α in skeletal muscle.[1][2] This tissue-specific action is a key attribute, as it avoids the potential adverse effects of systemic PGC-1α activation, such as the promotion of hepatic gluconeogenesis.[1][3] In diabetic db/db mice, chronic administration of Zln005 has been shown to increase PGC-1α and its downstream target gene transcription in skeletal muscle, while paradoxically reducing their expression in the liver.[1][2][4]

The induction of PGC-1α in myotubes by Zln005 is dependent on the activation of AMP-activated protein kinase (AMPK).[1][4] Zln005 is proposed to activate AMPK by mildly uncoupling mitochondria, which in turn increases the cellular ADP-to-ATP ratio.[1][5] This activation is crucial, as the inhibition of AMPK attenuates the Zln005-mediated increase in PGC-1α expression.[1] Furthermore, the stimulatory effect of Zln005 on the PGC-1α promoter is dependent on the myocyte enhancer factor 2 (MEF2) binding site.[1][3][6] In contrast, the p38 MAPK and CREBP signaling pathways do not appear to be involved in the action of Zln005.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of Zln005 in skeletal muscle and a typical experimental workflow for its evaluation.

Effects on Cellular Metabolism

The upregulation of PGC-1α by Zln005 in skeletal muscle initiates a cascade of beneficial metabolic effects:

-

Enhanced Mitochondrial Biogenesis: PGC-1α is a potent inducer of mitochondrial biogenesis.[4][7] Zln005 treatment has been shown to increase the expression of genes involved in this process, such as nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[7][8][9]

-

Increased Fatty Acid Oxidation: Zln005 stimulates the oxidation of fatty acids.[1][2][4] In L6 myotubes, a 24-hour treatment with 20 μmol/L Zln005 resulted in a 1.28-fold increase in palmitic acid oxidation.[1] This is consistent with the upregulation of fatty acid oxidation enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) and long-chain acyl-CoA dehydrogenase (LCAD).[1][8]

-

Improved Glucose Uptake: Zln005 enhances glucose uptake in muscle cells, a critical factor in managing hyperglycemia.[1][2][4] Treatment of L6 myotubes with 20 μmol/L Zln005 for 24 hours led to a 1.8-fold improvement in glucose uptake.[1] This effect is mediated by the increased expression of the glucose transporter GLUT4.[1][10]

Preclinical Efficacy in Animal Models

In diabetic db/db mice, a model for type 2 diabetes, Zln005 has demonstrated significant therapeutic effects:

-

Improved Glycemic Control: Chronic administration of Zln005 lowered both random and fasting blood glucose levels.[10][11]

-

Enhanced Insulin Sensitivity: The compound improved glucose tolerance, pyruvate tolerance, and insulin sensitivity.[1][2][4]

-

Ameliorated Dyslipidemia: Zln005 treatment also led to the amelioration of dyslipidemia.[1][2][4]

-

Shift in Fuel Utilization: Indirect calorimetry studies showed a decrease in the respiratory exchange ratio (RER), indicating a metabolic shift towards increased fatty acid utilization for energy.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Zln005.

Table 1: In Vitro Effects of Zln005 on L6 Myotubes

| Parameter | Zln005 Concentration | Duration | Result | Reference |

| PGC-1α mRNA levels | 20 µmol/L | 24 h | ~3-fold increase | [5] |

| Glucose Uptake | 20 µmol/L | 24 h | 1.8-fold increase | [1] |

| Palmitic Acid Oxidation | 20 µmol/L | 24 h | 1.28-fold increase | [1] |

| AMPK Phosphorylation | 2.5-20 µM | 24 h | Dose-dependent increase | [11] |

Table 2: In Vivo Effects of Zln005 in db/db Mice

| Parameter | Zln005 Dosage | Duration | Result | Reference |

| Fasting Blood Glucose | 15 mg/kg/day | 4 weeks | Significant decrease | [11] |

| Random Blood Glucose | 15 mg/kg/day | 4 weeks | Significant decrease | [11] |

| Respiratory Exchange Ratio (RER) | 15 mg/kg/day | 2 weeks | Decrease, indicating a shift to fatty acid use | [1][10] |

Detailed Experimental Protocols

Cell Culture and Treatment

-

L6 Myotube Differentiation: L6 myoblasts are cultured in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.[1]

-

Primary Hepatocyte Isolation: Rat primary hepatocytes are isolated using a two-step collagenase perfusion method.[1]

-

Zln005 Treatment: Zln005 is dissolved in DMSO to create a stock solution. For cell treatments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is run in parallel.[1][6]

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[8]

Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AMPK, PGC-1α, α-tubulin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][12]

Glucose Uptake Assay

-

Differentiated L6 myotubes are serum-starved for 3 hours.

-

The cells are then incubated with Zln005 or vehicle control for 24 hours.

-

Insulin (100 nmol/L) is added for the last 30 minutes of incubation as a positive control.

-

Glucose uptake is measured by adding 2-deoxy-D-[3H]glucose for a short period and then quantifying the incorporated radioactivity in the cell lysates.[1]

Fatty Acid Oxidation Assay

-

Differentiated L6 myotubes are treated with Zln005 or vehicle for 24 hours.

-

The cells are then incubated with a medium containing [14C]palmitic acid complexed to BSA.

-

The oxidation of palmitic acid is determined by measuring the amount of 14CO2 produced or the amount of radiolabel incorporated into acid-soluble metabolites.[1]

Animal Studies

-

Animal Model: Male db/db mice are commonly used as a model for type 2 diabetes and obesity.[1]

-

Drug Administration: Zln005 is typically dissolved in a vehicle solution (e.g., 0.5% CMC-Na) and administered daily via oral gavage.[8][11]

-

Metabolic Monitoring: Blood glucose levels are monitored regularly from tail vein blood. Glucose tolerance and insulin tolerance tests are performed after a period of treatment. Indirect calorimetry can be used to assess whole-body energy expenditure and substrate utilization.[1]

Conclusion

Zln005 represents a targeted therapeutic approach for metabolic diseases by selectively activating the PGC-1α pathway in skeletal muscle. This leads to a coordinated improvement in mitochondrial function, glucose and lipid metabolism, and overall energy homeostasis. The preclinical data strongly support its potential as a novel treatment for type 2 diabetes. Further research and clinical development are warranted to translate these promising findings into therapeutic benefits for patients.

References

- 1. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel small-molecule PGC-1α transcriptional regulator with beneficial effects on diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Chinese Academy of Sciences [english.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

Zln005: A Deep Dive into its Role in Mitochondrial Biogenesis and Function

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zln005, a novel small-molecule activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α), has emerged as a significant modulator of mitochondrial biogenesis and function.[1][2] This technical whitepaper provides a comprehensive overview of the core mechanisms of Zln005, focusing on its role in initiating signaling cascades that enhance mitochondrial health and cellular energy metabolism. Through the systematic presentation of quantitative data, detailed experimental protocols, and visual signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Zln005's therapeutic potential across a spectrum of metabolic and age-related diseases.

Introduction to Zln005

Zln005 is a small benzodiazepine molecule (C₁₇H₁₈N₂, molecular weight: 250.34) that selectively upregulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis.[3][4] Its ability to activate PGC-1α transcriptionally positions it as a promising therapeutic candidate for conditions associated with mitochondrial dysfunction, including type 2 diabetes, neurodegenerative diseases, and ischemia-reperfusion injuries.[3][5][6][7] Zln005's mechanism of action is tissue-specific, with pronounced effects observed in skeletal muscle and hepatocytes.[2][8]

Core Mechanism of Action: The PGC-1α Signaling Pathway

Zln005 exerts its effects primarily through the activation of the PGC-1α signaling pathway. This master coactivator orchestrates a complex network of transcription factors to stimulate mitochondrial biogenesis and enhance oxidative metabolism.

Activation of PGC-1α

Zln005 has been shown to increase the mRNA and protein levels of PGC-1α in various cell types, including L6 myotubes and human embryonic stem cell-derived cardiomyocytes (hESC-CMs).[5][9] This upregulation is, in part, dependent on the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5] Zln005 increases the ADP/ATP ratio, which in turn activates AMPK, leading to the increased expression of PGC-1α.[5]

Downstream Effectors of PGC-1α

Once activated, PGC-1α co-activates several nuclear respiratory factors (NRFs) and other transcription factors, leading to the expression of genes essential for mitochondrial function.

-

Nuclear Respiratory Factor 1 (NRF-1): PGC-1α potently co-activates NRF-1, a key transcription factor for nuclear-encoded mitochondrial proteins.[5][6]

-

Mitochondrial Transcription Factor A (TFAM): NRF-1, in turn, activates the expression of TFAM, which is crucial for the replication and transcription of mitochondrial DNA (mtDNA).[3][4][6]

This signaling cascade results in an increased number of mitochondria and an enhanced capacity for oxidative phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZLN005, a PGC-1α agonist, delays photoreceptor degeneration by enhancing mitochondrial biogenesis in a murine model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ZLN005 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]

ZLN005: A Technical Guide to a Novel PGC-1α Transcriptional Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN005 is a novel small molecule that has emerged as a potent and selective transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making it a compelling therapeutic target for a range of metabolic and mitochondrial-related diseases. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of ZLN005. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of its mechanism of action to support further research and development efforts.

Discovery and Chemical Properties

ZLN005 was identified through a high-throughput screening assay designed to discover compounds that could upregulate the transcription of the PGC-1α gene.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole | |

| CAS Number | 49671-76-3 | |

| Molecular Formula | C₁₇H₁₈N₂ | |

| Molecular Weight | 250.34 g/mol | |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

ZLN005 exerts its biological effects by modulating the PGC-1α signaling pathway. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activated AMPK, in turn, increases the expression of PGC-1α. PGC-1α then co-activates nuclear respiratory factor 1 (NRF1), which subsequently activates mitochondrial transcription factor A (TFAM). This cascade leads to an increase in mitochondrial DNA replication and the expression of mitochondrial genes, ultimately resulting in enhanced mitochondrial biogenesis and function.[2][3] This signaling pathway is depicted in the diagram below.

Caption: ZLN005 signaling pathway leading to mitochondrial biogenesis.

Biological Activity and Therapeutic Potential

In vitro and in vivo studies have demonstrated the significant biological effects of ZLN005, highlighting its therapeutic potential for various conditions.

Metabolic Diseases

In cellular models, ZLN005 has been shown to increase glucose uptake and fatty acid oxidation in L6 myotubes.[1] In diabetic db/db mice, oral administration of ZLN005 (15 mg/kg/day) for 4 weeks resulted in reduced blood glucose levels, improved glucose tolerance, and increased insulin sensitivity.[4] These effects underscore its potential as a treatment for type 2 diabetes and other metabolic disorders.

Neuroprotection

ZLN005 has also demonstrated neuroprotective effects. In models of perioperative neurocognitive disorders, ZLN005 treatment reduced neuroinflammation and improved mitochondrial function in the hippocampus of mice.[5]

Other Potential Applications

The ability of ZLN005 to enhance mitochondrial biogenesis suggests its potential utility in other conditions associated with mitochondrial dysfunction, such as certain types of kidney disease and ischemia-reperfusion injury.[6][7]

Quantitative Data

The following tables summarize key quantitative data from various studies on ZLN005.

Table 1: In Vitro Efficacy of ZLN005

| Assay | Cell Line | Concentration | Effect | Reference |

| PGC-1α mRNA expression | L6 myotubes | 10 µM | Significant increase | [1] |

| Glucose Uptake | L6 myotubes | 20 µM | ~1.8-fold increase | [1] |

| Fatty Acid Oxidation | L6 myotubes | 20 µM | ~1.3-fold increase | [1] |

| AMPK Activation | L6 myotubes | 2.5-20 µM | Dose-dependent increase | [8] |

Table 2: In Vivo Efficacy of ZLN005 in db/db Mice (15 mg/kg/day, p.o. for 4 weeks)

| Parameter | Result | Reference |

| Random Blood Glucose | Significantly decreased | [4] |

| Fasting Blood Glucose | Significantly decreased | [4] |

| Glucose Tolerance | Improved | [4] |

| Insulin Sensitivity | Increased | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ZLN005.

Chemical Synthesis of ZLN005

A general method for the synthesis of 2-aryl-1H-benzo[d]imidazoles involves the condensation of o-phenylenediamine with a substituted benzaldehyde. For ZLN005, this would involve the reaction of o-phenylenediamine with 4-(tert-butyl)benzaldehyde. A typical procedure is as follows:

-

Dissolve 4-(tert-butyl)benzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

-

Add sodium metabisulfite (Na₂S₂O₅) (0.5 eq) as an oxidizing agent.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole.

Caption: Synthesis of ZLN005 via condensation reaction.

PGC-1α Promoter Luciferase Reporter Assay

This assay is used to quantify the transcriptional activation of the PGC-1α promoter by ZLN005.

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing the PGC-1α promoter and a Renilla luciferase control plasmid for normalization.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with varying concentrations of ZLN005 or vehicle control (DMSO).

-

-

Luciferase Activity Measurement:

-

After a further 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of ZLN005 on glucose transport into muscle cells.

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM supplemented with 10% FBS.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Compound Treatment:

-

Treat the differentiated myotubes with ZLN005 or vehicle for 24 hours.

-

-

Glucose Uptake Measurement:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with [³H]-2-deoxyglucose in KRH buffer for 10 minutes.

-

Stop the uptake by washing with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content of each well.

-

Fatty Acid Oxidation Assay

This assay determines the effect of ZLN005 on the rate of fatty acid metabolism.

-

Cell Culture and Treatment:

-

Culture and treat L6 myotubes with ZLN005 as described for the glucose uptake assay.

-

-

Fatty Acid Oxidation Measurement:

-

Incubate the cells with [¹⁴C]-palmitic acid complexed to BSA for 2-4 hours.

-

Collect the cell culture medium and separate the ¹⁴CO₂ produced from the un-metabolized [¹⁴C]-palmitic acid using a trapping agent (e.g., hyamine hydroxide).

-

Measure the trapped ¹⁴CO₂ using a scintillation counter.

-

-

Data Analysis:

-

Normalize the rate of fatty acid oxidation to the total protein content.

-

Safety and Toxicology

Currently, there is limited publicly available information on the formal safety and toxicology studies of ZLN005. The initial in vivo studies in mice did not report any overt signs of toxicity at the effective doses.[4] However, comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and safety pharmacology, would be required for further clinical development.

Conclusion

ZLN005 is a promising small molecule activator of PGC-1α with demonstrated efficacy in preclinical models of metabolic disease and neuroinflammation. Its well-defined mechanism of action and oral bioavailability make it an attractive candidate for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of ZLN005. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles and to explore its efficacy in a broader range of disease models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel small-molecule PGC-1α transcriptional regulator with beneficial effects on diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

Zln005: A Novel PGC-1α Transcriptional Regulator for the Treatment of Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zln005 is a novel small-molecule compound that has emerged as a promising therapeutic candidate for type 2 diabetes. It acts as a potent transcriptional regulator of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of energy metabolism.[1][2] By selectively upregulating PGC-1α expression in skeletal muscle, Zln005 enhances mitochondrial biogenesis, increases fatty acid oxidation, and improves glucose uptake.[1][2] In preclinical studies using diabetic db/db mice, Zln005 demonstrated significant anti-diabetic effects, including improved glucose tolerance, enhanced insulin sensitivity, and amelioration of hyperglycemia and dyslipidemia.[1][2] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with Zln005, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting PGC-1α in Skeletal Muscle

Zln005's primary mechanism of action is the upregulation of PGC-1α gene expression, specifically in myotubes and skeletal muscle.[1][2] This tissue-selective action is advantageous as it avoids the potential adverse effects of systemic PGC-1α activation, such as in the liver where it can promote gluconeogenesis.[1][2] The induction of PGC-1α expression by Zln005 is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2] The activation of PGC-1α by Zln005 is dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α promoter.[3]

Signaling Pathway of Zln005 in Skeletal Muscle

Caption: Zln005 activates AMPK, leading to increased PGC-1α transcription and downstream metabolic benefits.

Preclinical Efficacy: In Vitro and In Vivo Data

In Vitro Effects in L6 Myotubes

Zln005 has been shown to dose-dependently increase PGC-1α mRNA levels in L6 myotubes, a rat skeletal muscle cell line.[1] This increase in PGC-1α expression translates to functional improvements in cellular metabolism, including enhanced glucose uptake and increased fatty acid oxidation.[1]

| Parameter | Treatment | Result | Reference |

| PGC-1α mRNA Expression | 20 µmol/L Zln005 for 24h | 3-fold increase | [2] |

| Glucose Uptake | 20 µmol/L Zln005 for 24h | 1.8-fold improvement | [1][2] |

| Palmitic Acid Oxidation | 20 µmol/L Zln005 for 24h | 1.28-fold increase | [1][2] |

In Vivo Efficacy in Diabetic db/db Mice

Chronic oral administration of Zln005 to diabetic db/db mice, a genetic model of obesity and type 2 diabetes, resulted in significant improvements in multiple metabolic parameters without affecting body weight or food intake.[1][2]

| Parameter | Treatment | Result | Reference |

| Random Blood Glucose | 15 mg/kg/day Zln005 for 4 weeks | Significant decrease | [4] |

| Fasting Blood Glucose | 15 mg/kg/day Zln005 for 4 weeks | Significant decrease | [4] |

| Glucose Tolerance (AUC) | 15 mg/kg/day Zln005 for 4 weeks | ~14% decrease | [1] |

| Insulin Tolerance (AUC) | 15 mg/kg/day Zln005 for 5 weeks | ~18% decrease | [1] |

| Pyruvate Tolerance (AUC) | 15 mg/kg/day Zln005 for 5 weeks | 16% decrease | [1] |

| Plasma Triglycerides | 15 mg/kg/day Zln005 for 6 weeks | Significant decrease | [1] |

| Plasma NEFAs | 15 mg/kg/day Zln005 for 6 weeks | Significant decrease | [1] |

| Plasma Cholesterol | 15 mg/kg/day Zln005 for 6 weeks | Significant decrease | [1] |

Experimental Protocols

In Vitro Gene Expression Analysis in L6 Myotubes

This protocol outlines the methodology for assessing the effect of Zln005 on gene expression in a skeletal muscle cell line.

Caption: Workflow for analyzing Zln005's effect on gene expression in L6 myotubes.

Detailed Methodology:

-

Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation, the medium is switched to DMEM containing 2% horse serum for 4-6 days until myotubes are formed.[1]

-

Compound Treatment: Differentiated L6 myotubes are treated with varying concentrations of Zln005 (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for a specified duration, typically 24 hours.[1][4]

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent). The concentration and purity of RNA are determined, and first-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qPCR): qPCR is performed using the synthesized cDNA, specific primers for the target genes (e.g., PGC-1α, GLUT4) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green). The relative mRNA expression levels are calculated using the comparative Ct method.

In Vivo Antidiabetic Efficacy Study in db/db Mice

This protocol describes the methodology for evaluating the long-term antidiabetic effects of Zln005 in a preclinical animal model.

Detailed Methodology:

-

Animal Model: Male C57BKS db/db mice (8 weeks old) and their lean littermates are used.[1] The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: Zln005 is administered orally via gavage at a dose of 15 mg/kg/day for a period of 6 weeks. A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., metformin 250 mg/kg/day) are included.[1]

-

Metabolic Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels (random and fasting) are measured weekly from tail vein blood samples.[1]

-

Tolerance Tests:

-

Glucose Tolerance Test (GTT): Performed after 4 weeks of treatment. Following an overnight fast, mice are given an intraperitoneal (i.p.) injection of glucose (1.5 g/kg), and blood glucose is measured at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]

-

Insulin Tolerance Test (ITT): Performed after 5 weeks of treatment. Following a 4-hour fast, mice are given an i.p. injection of insulin (1 unit/kg), and blood glucose is measured at various time points.[1]

-

Pyruvate Tolerance Test (PTT): Performed after 5 weeks of treatment. Following an overnight fast, mice are given an i.p. injection of sodium pyruvate (1.5 g/kg), and blood glucose is measured at various time points.[1]

-

-

Terminal Blood and Tissue Collection: At the end of the 6-week treatment period, animals are euthanized, and blood and tissues (e.g., skeletal muscle, liver) are collected for analysis of plasma lipids and gene expression.[1]

Clinical Development Status

To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that Zln005 has entered human clinical trials for type 2 diabetes or any other indication. The research appears to be in the preclinical phase, focusing on animal models of disease.

Conclusion and Future Directions

Zln005 represents a novel therapeutic strategy for type 2 diabetes with a distinct, tissue-selective mechanism of action. Its ability to upregulate PGC-1α in skeletal muscle leads to significant improvements in glucose homeostasis and lipid metabolism in preclinical models. The data presented in this guide underscore the potential of Zln005 as a drug candidate. Future research should focus on detailed toxicology and pharmacokinetic studies to support a potential Investigational New Drug (IND) application and the initiation of clinical trials to evaluate the safety and efficacy of Zln005 in humans.

References

- 1. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Investigating the Tissue-Specific Effects of Zln005: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zln005 is a novel small molecule that has garnered significant attention as a potent and tissue-specific transcriptional activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α). As a master regulator of mitochondrial biogenesis and energy metabolism, PGC-1α represents a promising therapeutic target for a range of metabolic and age-related diseases. This technical guide provides a comprehensive overview of the tissue-specific effects of Zln005, with a focus on its mechanism of action, quantitative effects on gene expression and metabolic function, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in academia and industry who are exploring the therapeutic potential of Zln005 and other PGC-1α activators.

Introduction

Zln005 has emerged as a key pharmacological tool for studying the physiological roles of PGC-1α and for exploring its therapeutic potential in various disease models. A key characteristic of Zln005 is its tissue-specific activity, with pronounced effects observed in skeletal muscle, heart, and kidney, and distinct responses in other tissues such as the liver and neurons.[1][2] This guide will delve into the molecular mechanisms underlying these tissue-specific effects and provide practical information for researchers to design and execute experiments to further investigate the compound's properties.

Mechanism of Action

The primary mechanism of action of Zln005 is the upregulation of PGC-1α transcription.[3] In skeletal muscle, this effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[2] The activation of AMPK by Zln005 appears to be dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α promoter.[4] Downstream of PGC-1α, Zln005 treatment leads to the increased expression of a suite of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[3]

Data Presentation: Quantitative Effects of Zln005

The following tables summarize the quantitative effects of Zln005 on gene expression, mitochondrial biogenesis, and metabolic parameters in various tissues and cell lines.

Table 1: Effects of Zln005 on Gene Expression in L6 Myotubes

| Gene | Fold Change (vs. Control) | Zln005 Concentration | Treatment Duration | Reference |

| PGC-1α mRNA | ~3.0 | 20 µmol/L | 24 h | [3] |

| GLUT4 mRNA | Increased | 10 µmol/L | 24 h | [2] |

| NRF1 mRNA | Increased | 10 µmol/L | 24 h | [2] |

| ERRα mRNA | Increased | 10 µmol/L | 24 h | [2] |

| cox5b mRNA | Increased | 10 µmol/L | 24 h | [2] |

| acyl-CoA oxidase mRNA | Increased | 10 µmol/L | 24 h | [2] |

Table 2: Effects of Zln005 on Metabolism in L6 Myotubes

| Parameter | Fold Change (vs. Control) | Zln005 Concentration | Treatment Duration | Reference |

| Glucose Uptake | ~1.8 | 20 µmol/L | 24 h | [3] |

| Palmitic Acid Oxidation | ~1.28 | 20 µmol/L | 24 h | [3] |

Table 3: In Vivo Effects of Zln005 in db/db Mice (Gastrocnemius Muscle)

| Gene/Parameter | Fold Change (vs. Vehicle) | Zln005 Dosage | Treatment Duration | Reference |

| PGC-1α mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |

| GLUT4 mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |

| ERRα mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |

| cytochrome-c mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |

| cox5b mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |

| ATPase-F1α mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |

| MCAD mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |

| Mitochondrial DNA | ~1.31 | 15 mg/kg/day | 6 weeks | [2] |

| AMPK Phosphorylation | Increased | 15 mg/kg/day | 6 weeks | [2] |

| ACC Phosphorylation | Increased | 15 mg/kg/day | 6 weeks | [2] |

Table 4: Tissue-Specific Effects of Zln005 on PGC-1α Expression

| Tissue/Cell Type | Effect on PGC-1α mRNA | Reference |

| L6 Myotubes (in vitro) | Increased | [2] |

| Rat Primary Hepatocytes (in vitro) | No significant change | [2] |

| db/db Mouse Gastrocnemius Muscle (in vivo) | Increased | [2] |

| db/db Mouse Liver (in vivo) | No significant change or slight decrease | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Zln005.

Cell Culture and Treatment (L6 Myotubes)

-

Cell Culture: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: Once cells reach 80-90% confluency, induce differentiation into myotubes by switching to DMEM containing 2% horse serum. Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

-

Zln005 Treatment: Prepare a stock solution of Zln005 in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in differentiation medium to the desired final concentration (e.g., 10-20 µM). The final DMSO concentration should not exceed 0.1%. Treat the differentiated L6 myotubes for the specified duration (e.g., 24 hours).

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Following Zln005 treatment, wash the L6 myotubes with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Quantify the extracted RNA using a spectrophotometer. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes: 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and nuclease-free water to a final volume of 20 µL.

-

Thermal Cycling: A typical thermal cycling protocol is as follows: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., β-actin or GAPDH). Calculate the relative gene expression using the 2-ΔΔCt method.

Glucose Uptake Assay

-

Cell Preparation: Differentiate L6 myotubes in 24-well plates as described above.

-

Starvation: Prior to the assay, serum-starve the myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) supplemented with 0.1% bovine serum albumin (BSA).

-

Zln005 and Insulin Treatment: Treat the cells with the desired concentration of Zln005 in KRH buffer for the specified duration. As a positive control, treat a separate set of wells with 100 nM insulin for the final 30 minutes of the incubation period.

-

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM) to each well. Incubate for 10 minutes at 37°C.

-

Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells in 0.5 M NaOH.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Normalize the counts to the protein concentration of each well.

Fatty Acid Oxidation Assay

-

Cell Preparation: Differentiate L6 myotubes in 6-well plates.

-

Pre-incubation: Wash the cells with PBS and pre-incubate for 30 minutes at 37°C in DMEM containing 0.5% BSA and the desired concentration of Zln005.

-

Oxidation Reaction: Initiate the fatty acid oxidation reaction by adding [14C]palmitic acid (0.5 µCi/mL) complexed to BSA to the medium. Incubate for 2 hours at 37°C.

-

Collection of 14CO2: Place a small filter paper soaked in 1 M NaOH in the cap of each well to trap the released 14CO2.

-

Termination: Stop the reaction by adding 0.5 mL of 1 M perchloric acid to each well.

-

Quantification: Transfer the filter papers to scintillation vials, add scintillation cocktail, and measure the radioactivity. Normalize the counts to the protein concentration of each well.

In Vivo Studies in db/db Mice

-

Animal Model: Use male C57BKS-Leprdb/Leprdb (db/db) mice, a model of type 2 diabetes, and their lean littermates as controls.

-

Zln005 Administration: Administer Zln005 orally by gavage at a dose of 15 mg/kg body weight per day for 6 weeks. Prepare the Zln005 suspension in a vehicle such as 0.5% methylcellulose.

-

Metabolic Measurements: Monitor blood glucose levels and body weight regularly throughout the study. At the end of the treatment period, perform glucose and insulin tolerance tests.

-

Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., gastrocnemius muscle, liver) for further analysis (e.g., qPCR, Western blotting, mitochondrial DNA quantification).

Mitochondrial DNA (mtDNA) Quantification

-

DNA Extraction: Extract total DNA from tissues or cells using a commercial DNA extraction kit.

-

qPCR: Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., COX1) and a nuclear-encoded gene (e.g., β-actin or B2M).

-

Data Analysis: Calculate the relative mtDNA copy number by determining the ratio of the mitochondrial gene copy number to the nuclear gene copy number using the ΔCt method.

Visualization of Signaling Pathways and Workflows

This section provides diagrams created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows discussed in this guide.

Zln005 Signaling Pathway in Skeletal Muscle

Caption: Zln005 signaling cascade in skeletal muscle.

Experimental Workflow for In Vitro Analysis of Zln005

Caption: In vitro experimental workflow for Zln005.

Logical Relationship of Zln005's Tissue-Specific Effects

Caption: Tissue-specific effects of Zln005.

Conclusion

Zln005 is a valuable pharmacological tool for elucidating the tissue-specific roles of PGC-1α and holds therapeutic promise for metabolic diseases. Its distinct effects in different tissues underscore the complexity of PGC-1α regulation and signaling. This technical guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further investigation into the promising therapeutic applications of Zln005. Future research should continue to explore the precise molecular determinants of its tissue specificity and evaluate its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. The Cardiovascular Protective Function of Natural Compounds Through AMPK/SIRT1/PGC‐1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK/SIRT1/PGC-1α Signaling Pathway: Molecular Mechanisms and Targeted Strategies From Energy Homeostasis Regulation to Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

ZLN005: A Deep Dive into its Impact on Cellular Energy Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate balance of cellular energy homeostasis is fundamental to cell function and overall organismal health. Dysregulation of this balance is a hallmark of numerous metabolic diseases, including type 2 diabetes and obesity. The transcriptional coactivator Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α) has emerged as a master regulator of energy metabolism, orchestrating mitochondrial biogenesis, glucose and fatty acid metabolism, and adaptive thermogenesis.[1] The small molecule ZLN005 has been identified as a potent transcriptional regulator of PGC-1α, exhibiting promising therapeutic effects in preclinical models of metabolic disease.[2][1] This technical guide provides an in-depth analysis of the mechanism of action of ZLN005 and its profound impact on cellular energy homeostasis, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Upregulation of PGC-1α via AMPK Activation

ZLN005 exerts its effects primarily by increasing the transcription of the Ppargc1a gene, which encodes PGC-1α.[2][1] This is not a direct interaction with the PGC-1α protein itself, but rather an upstream regulation of its expression. The key signaling pathway implicated in ZLN005-mediated PGC-1α induction is the AMP-activated protein kinase (AMPK) pathway.[2]

ZLN005 treatment in L6 myotubes leads to the activation of AMPK, evidenced by increased phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[2] The activation of AMPK by ZLN005 is thought to be a consequence of a mild increase in the cellular ADP:ATP ratio, suggesting an effect on mitochondrial respiration.[2] Once activated, AMPK can promote the expression of PGC-1α. The induction of PGC-1α expression by ZLN005 is dependent on the myocyte enhancer factor 2 (MEF2) binding site within the PGC-1α promoter.[2]

Interestingly, the effect of ZLN005 on PGC-1α expression is tissue-specific. While it robustly increases PGC-1α mRNA levels in skeletal muscle cells (L6 myotubes), it has no such effect in primary rat hepatocytes. This selective action in muscle tissue is a key feature that contributes to its beneficial metabolic effects.

Figure 1: ZLN005 signaling pathway in skeletal muscle cells.

Impact on Cellular Metabolism

The ZLN005-induced upregulation of PGC-1α in skeletal muscle triggers a cascade of events that collectively enhance cellular energy metabolism.

Enhanced Mitochondrial Biogenesis and Function

PGC-1α is a master regulator of mitochondrial biogenesis.[3][4] ZLN005 treatment leads to increased expression of downstream targets of PGC-1α that are critical for mitochondrial function and biogenesis, including nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[3][4][5] This results in an increase in mitochondrial mass and DNA content.[3][5] Functionally, this translates to improved mitochondrial respiration and ATP production.[5][6]

Increased Glucose Uptake and Utilization

A key beneficial effect of ZLN005 in the context of metabolic disease is its ability to stimulate glucose uptake in skeletal muscle cells.[2] This effect is dose-dependent and is associated with the increased expression of Glucose Transporter Type 4 (GLUT4), a downstream target of PGC-1α.[2][7]

Promotion of Fatty Acid Oxidation

In addition to enhancing glucose metabolism, ZLN005 also promotes the oxidation of fatty acids. This is a direct consequence of PGC-1α upregulating the expression of genes involved in fatty acid oxidation (FAO).[2]

Quantitative Effects of ZLN005

The following tables summarize the quantitative data reported in the literature on the effects of ZLN005 in various experimental models.

Table 1: Effects of ZLN005 on Gene Expression in L6 Myotubes

| Gene | ZLN005 Concentration | Treatment Duration | Fold Change vs. Control | Reference |

| PGC-1α mRNA | 10 µmol/L | 24 h | ~2.5 | [2] |

| PGC-1α mRNA | 20 µmol/L | 24 h | ~3.0 | [2] |

| GLUT4 mRNA | 10 µmol/L | 24 h | Increased | [7] |

| NRF1 mRNA | 10 µmol/L | 24 h | Increased | [7] |

| TFAM mRNA | 10 µM | 48 h | Upregulated | [8] |

| MFN1 mRNA | 10 µM | 48 h | Increased | [8] |

Table 2: Metabolic Effects of ZLN005 in L6 Myotubes

| Parameter | ZLN005 Concentration | Treatment Duration | Fold Change vs. Control | Reference |

| Glucose Uptake | 20 µmol/L | 24 h | 1.8 | [2] |

| Palmitic Acid Oxidation | 20 µmol/L | 24 h | 1.28 | [2] |

Table 3: In Vivo Effects of ZLN005 in db/db Mice

| Parameter | ZLN005 Dosage | Treatment Duration | Observation | Reference |

| Fasting Blood Glucose | 15 mg/kg/day | 4 weeks | Significantly reduced | [9] |

| Glucose Tolerance | 15 mg/kg/day | 4 weeks | Improved | [1] |

| Insulin Sensitivity | 15 mg/kg/day | 5 weeks | Improved | [1] |

| Pyruvate Tolerance | 15 mg/kg/day | 5 weeks | Improved | [1] |

| PGC-1α mRNA (Skeletal Muscle) | Chronic administration | - | Increased | [2][1] |

| PGC-1α mRNA (Liver) | Chronic administration | - | Reduced | [2][1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of ZLN005.

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to assess the levels of total and phosphorylated proteins, such as AMPK and ACC, as well as the expression of PGC-1α.

Figure 2: General workflow for Western blotting.

1. Lysate Preparation:

-

Wash cells with ice-cold PBS.[10]

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.[10]

-

Centrifuge to pellet cell debris and collect the supernatant.[10]

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.[11]

3. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.[11]

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies (e.g., anti-pAMPK, anti-AMPK, anti-PGC-1α) overnight at 4°C.[12]

-

Wash the membrane three times with TBST.[10]

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

Wash the membrane three times with TBST.[10]

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is employed to quantify the mRNA levels of Ppargc1a and its downstream target genes.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit).[13]

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.[13]

2. qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers.[11]

-

Perform the qPCR using a real-time PCR system.

3. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to a housekeeping gene such as GAPDH.[11]

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

1. Cell Treatment:

-

Seed L6 myotubes in 24-well plates and differentiate them.

-

Treat the cells with ZLN005 at various concentrations for 24 hours.[2]

2. Glucose Uptake Measurement:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with KRH buffer containing 2-deoxy-D-[3H]glucose for a defined period.

-

Terminate the uptake by washing with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Therapeutic Potential and Future Directions

The ability of ZLN005 to selectively target PGC-1α in skeletal muscle and thereby improve glucose and lipid metabolism makes it a highly attractive therapeutic candidate for metabolic diseases.[1] Its beneficial effects on glucose tolerance, insulin sensitivity, and dyslipidemia in diabetic animal models underscore its potential for the treatment of type 2 diabetes.[1]

Beyond metabolic diseases, the role of ZLN005 in promoting mitochondrial biogenesis and function suggests its potential utility in other conditions characterized by mitochondrial dysfunction, such as neurodegenerative diseases and certain cardiovascular disorders.[4][14]

Future research should focus on elucidating the precise molecular mechanisms underlying the tissue-specific action of ZLN005. Furthermore, comprehensive preclinical and clinical studies are warranted to evaluate the long-term efficacy and safety of ZLN005 as a novel therapeutic agent for metabolic and mitochondrial-related diseases.

References

- 1. Novel small-molecule PGC-1α transcriptional regulator with beneficial effects on diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ZLN005, a PGC-1α agonist, delays photoreceptor degeneration by enhancing mitochondrial biogenesis in a murine model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α. [escholarship.org]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot Protocols | Antibodies.com [antibodies.com]

- 11. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ZLN005 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Zln005: A Novel PGC-1α Activator for Neurodegenerative Disorders

A Technical Whitepaper on the Preclinical Evidence and Therapeutic Potential

Abstract

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is mitochondrial dysfunction, which leads to energy deficits, oxidative stress, and neuronal cell death. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and cellular energy metabolism, making it a prime therapeutic target. Zln005, a novel small-molecule transcriptional regulator, has emerged as a potent activator of PGC-1α. This document provides a comprehensive technical overview of the preclinical evidence supporting Zln005's potential in treating neurodegenerative disorders, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction

Zln005 is a benzimidazole derivative (C₁₇H₁₈N₂) identified through high-throughput screening for compounds that can increase the transcription of the PGC-1α gene.[1][2] Its primary mechanism of action involves the upregulation of PGC-1α, which subsequently activates a cascade of downstream targets to enhance mitochondrial function and cellular resilience.[3][4] Preclinical studies have demonstrated its protective effects in various models of cellular stress and disease, including ischemia-reperfusion injury in the brain, heart, and kidney.[2][3][5] Recent research has specifically highlighted its neuroprotective, anti-inflammatory, and mitochondrial-enhancing properties, suggesting significant therapeutic potential for a range of neurological conditions.[6][7][8]

Mechanism of Action: The PGC-1α Signaling Pathway

Zln005 exerts its neuroprotective effects primarily through the activation of the PGC-1α signaling pathway. PGC-1α is a transcriptional coactivator that interfaces with multiple transcription factors to regulate cellular energy metabolism.

Upstream Activation: Studies suggest that Zln005's induction of PGC-1α expression may involve the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][9]

Core Pathway: Upon activation by Zln005, PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). This complex then binds to the promoter of mitochondrial transcription factor A (TFAM).[3][8]

Downstream Effects: TFAM is a crucial factor that translocates to the mitochondria and drives the replication and transcription of mitochondrial DNA (mtDNA).[3][10] This process leads to:

-

Mitochondrial Biogenesis: An increase in the number and mass of mitochondria, enhancing the cell's capacity for oxidative phosphorylation (OXPHOS).[3][4][8]

-

Upregulation of Antioxidant Genes: Increased expression of antioxidant enzymes such as superoxide dismutase 1 (SOD1) and heme oxygenase-1 (HO-1), which combat oxidative stress.[5]

-

Reduced Neuroinflammation: Attenuation of inflammatory responses by decreasing the production of pro-inflammatory cytokines like IL-6 and IL-1β.[6][7]

The culmination of these effects is improved mitochondrial homeostasis, increased ATP production, reduced reactive oxygen species (ROS) accumulation, and enhanced neuronal survival under pathological conditions.[6][7]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes from key in vivo and in vitro studies investigating the effects of Zln005.

Table 1: In Vivo Efficacy of Zln005 in a Rat Model of Ischemic Stroke (tMCAO)

| Parameter | Vehicle Control (tMCAO) | Zln005 (2.5 mg/kg) | Outcome | Reference |

|---|---|---|---|---|

| Infarct Volume (%) | ~40% | ~20% | Significant Reduction | [5][11] |

| Neurological Deficit Score | ~3.5 | ~2.0 | Significant Improvement | [5][11] |

| PGC-1α mRNA (fold change) | 1.0 | ~2.5 | Upregulation | [11][12] |

| SOD1 mRNA (fold change) | 1.0 | ~1.8 | Upregulation | [5] |

| HO-1 mRNA (fold change) | 1.0 | ~2.2 | Upregulation |[5] |

Table 2: In Vivo Effects of Zln005 in a Mouse Model of Perioperative Neurocognitive Disorders (PND)

| Parameter | Surgery Group | Zln005 (7.5 mg/kg/d) | Outcome | Reference |

|---|---|---|---|---|

| IL-6 (pg/mg protein) | ~120 | ~75 | Significant Reduction | [6][7] |

| IL-1β (pg/mg protein) | ~140 | ~80 | Significant Reduction | [6][7] |

| Hippocampal ATP (pmol/mg) | ~200 | ~350 | Significant Increase | [6] |

| Hippocampal ROS (fold change) | ~1.8 | ~1.1 | Significant Reduction | [6] |

| PGC-1α Protein (fold change) | ~0.4 | ~0.9 | Upregulation | [6][7] |

| NRF-1 Protein (fold change) | ~0.5 | ~1.0 | Upregulation |[6][7] |

Table 3: In Vitro Effects of Zln005 on Neuronal and Muscle Cells

| Cell Type / Model | Treatment | Parameter | Result | Reference |

|---|---|---|---|---|

| PC12 Cells (OGD Model) | Zln005 (10 µM) | Cell Viability | Significant Protection | [5][11] |

| L6 Myotubes | Zln005 (20 µM) | PGC-1α mRNA | ~3.5-fold increase | [1][9] |

| L6 Myotubes | Zln005 (20 µM) | Glucose Uptake | ~1.8-fold increase | [1][9] |

| hESC-Cardiomyocytes | Zln005 (10 µM) | PGC-1α mRNA | ~2.5-fold increase | [4] |

| hESC-Cardiomyocytes | Zln005 (10 µM) | TFAM mRNA | ~2.0-fold increase |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in Zln005 research.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

-

Objective: To model ischemic stroke and evaluate the neuroprotective effects of Zln005.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the animal.

-

Perform a midline neck incision to expose the common carotid artery (CCA).

-

Introduce a 4-0 monofilament nylon suture into the external carotid artery (ECA) and advance it into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).

-

After a 2-hour occlusion period, withdraw the suture to allow for reperfusion.

-

-

Zln005 Administration: Administer Zln005 (e.g., 2.5 mg/kg) or vehicle intravenously at 2, 4, or 6 hours after the onset of ischemia.[5][11]

-

Outcome Measures:

-

Neurological Deficit Scoring: Evaluate motor deficits at 24 hours post-tMCAO on a 0-4 scale.[5]

-

Infarct Volume Measurement: At 24 hours, sacrifice the animals, slice the brains, and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area appears white, while viable tissue is red. Calculate the volume using imaging software.[11]

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

-

Objective: To simulate ischemic injury in a neuronal cell line.

-

Cell Line: Differentiated PC12 cells (a rat pheochromocytoma cell line).

-

Procedure:

-

Culture PC12 cells in standard medium.

-

To induce OGD, replace the culture medium with glucose-free DMEM.

-

Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 2 hours.

-

Terminate OGD by returning cells to normal glucose-containing medium and re-oxygenating in a standard incubator for 22 hours.

-

-

Zln005 Treatment: Apply Zln005 (e.g., 10 µM) to the culture medium during the reoxygenation phase.[5][11]

-

Outcome Measures:

Gene and Protein Expression Analysis

-

Objective: To quantify changes in the PGC-1α pathway components.

-

Protocols:

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from brain tissue or cell lysates using a suitable reagent (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time PCR using SYBR Green Master Mix and primers specific for target genes (e.g., PGC-1α, NRF-1, TFAM, SOD1, HO-1) and a housekeeping gene (e.g., GAPDH) for normalization.[11]

-

-

Western Blotting:

-

Prepare protein lysates from hippocampal tissue or cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., PGC-1α, NRF-1, β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize bands using an enhanced chemiluminescence (ECL) system and quantify band density with imaging software.[7]

-

-

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of Zln005 for neurodegenerative disorders. By activating the PGC-1α signaling pathway, Zln005 enhances mitochondrial biogenesis, boosts antioxidant defenses, and reduces neuroinflammation. These mechanisms directly counteract the core pathologies underlying neuronal damage in conditions like ischemic stroke and cognitive decline.[5][6]

Future research should focus on:

-

Chronic Disease Models: Evaluating the efficacy of Zln005 in long-term, progressive models of Alzheimer's and Parkinson's diseases.

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Characterizing the distribution and central nervous system availability of Zln005.

-

Safety and Toxicology: Conducting comprehensive safety studies to pave the way for potential clinical trials.

Zln005 represents a promising, mechanism-based therapeutic strategy that targets a central node of cellular metabolism and survival. Further development of this compound could offer a novel approach to treating a range of devastating neurodegenerative diseases.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases [mdpi.com]

- 4. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]

- 5. The PGC-1α Activator ZLN005 Ameliorates Ischemia-Induced Neuronal Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ZLN005, a PGC-1α agonist, delays photoreceptor degeneration by enhancing mitochondrial biogenesis in a murine model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

ZLN005 In Vivo Experimental Protocols: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ZLN005 is a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making it a promising therapeutic target for metabolic diseases and conditions associated with mitochondrial dysfunction.[1][3] ZLN005 has been shown to selectively increase the expression of PGC-1α in muscle cells and skeletal muscle, leading to beneficial effects in preclinical models of type 2 diabetes, renal fibrosis, neurocognitive disorders, and ischemia-reperfusion injury.[1][4][5][6] This document provides detailed application notes and protocols for in vivo studies using ZLN005, aimed at assisting researchers in designing and executing their experiments.

Mechanism of Action & Signaling Pathway

ZLN005 upregulates PGC-1α expression primarily through the activation of AMP-activated protein kinase (AMPK).[1][7] This activation appears to be dependent on the MEF2 binding site in the PGC-1α promoter.[7] The increased expression of PGC-1α leads to the coactivation of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM).[8][9] This cascade ultimately enhances mitochondrial biogenesis, fatty acid oxidation, and cellular antioxidant defenses.[1][3][10]

Below is a diagram illustrating the proposed signaling pathway of ZLN005.

Caption: Proposed signaling pathway of ZLN005.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies investigating the effects of ZLN005.

Table 1: ZLN005 Dosage and Administration in Rodent Models

| Animal Model | Disease/Condition | Dosage | Administration Route | Duration | Reference |

| db/db Mice | Type 2 Diabetes | 15 mg/kg/day | Oral gavage | 6 weeks | [1] |

| C57BL/6J Mice | Unilateral Ureteral Obstruction (Renal Fibrosis) | 40 mg/kg/day | Intragastric | 1 week | [11] |

| C57BL/6 Mice | Perioperative Neurocognitive Disorders | 5 or 7.5 mg/kg/day | Intraperitoneal injection | 7 days (3 days pre-op to 3 days post-op) | [5] |

| C57BL/6J Mice | Ischemia-Reperfusion Kidney Injury | 3, 6, or 12 mg/kg | Intraperitoneal injection | Single dose 24h before sacrifice | [6] |

| Rats | Transient Middle Cerebral Artery Occlusion (Ischemic Stroke) | Not specified | Intravenous | 2, 4, or 6 hours after ischemia onset | [10] |

Table 2: Pharmacokinetic and Pharmacodynamic Effects of ZLN005

| Parameter | Animal Model | Dosage | Observation | Reference |

| Plasma Concentration | db/db Mice | 15 mg/kg (single oral dose) | Peak concentration reached around 2 hours | [1] |

| Muscle Tissue Concentration | db/db Mice | 15 mg/kg (single oral dose) | Stable at ~3-4 μmol/L over 4 hours | [1] |

| Blood Glucose | db/db Mice | 15 mg/kg/day (4 weeks) | Significant decrease in random and fasting blood glucose | [12] |

| PGC-1α mRNA (Skeletal Muscle) | db/db Mice | 15 mg/kg/day (6 weeks) | Increased transcription | [1] |

| PGC-1α mRNA (Liver) | db/db Mice | 15 mg/kg/day (6 weeks) | Reduced transcription | [1] |

| PGC-1α and CPT-1α protein (Kidney) | C57BL/6J Mice | 3, 6, 12 mg/kg (single IP dose) | Dose-dependent increase | [6] |

| IL-6 and IL-1β (Hippocampus) | C57BL/6 Mice | 5 or 7.5 mg/kg/day (7 days) | Reduced expression after surgery | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the literature.

Protocol 1: Evaluation of ZLN005 in a Type 2 Diabetes Mouse Model

Objective: To assess the chronic anti-diabetic efficacy of ZLN005.

Animal Model: Male C57BKS db/db mice (8 weeks old) and their lean littermates.[1]

Materials:

-

ZLN005

-

Vehicle: 0.5% methylcellulose[1]

-

Oral gavage needles

-

Blood glucose meter and strips

-

Standard laboratory animal diet and housing

Experimental Workflow:

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZLN005 protects against ischemia-reperfusion-induced kidney injury by mitigating oxidative stress through the restoration of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]

- 9. mdpi.com [mdpi.com]

- 10. The PGC-1α Activator ZLN005 Ameliorates Ischemia-Induced Neuronal Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: ZLN005 in Mouse Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ZLN005, a novel small-molecule PGC-1α transcriptional regulator, in mouse models of obesity and type 2 diabetes. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of ZLN005.

Introduction

ZLN005 is a pharmacological agent that has demonstrated beneficial effects on glucose and lipid metabolism in diabetic and obese mice.[1][2] It functions by selectively increasing the expression of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) in skeletal muscle.[1] This tissue-specific action leads to enhanced fat oxidation and glucose uptake, making ZLN005 a promising candidate for the treatment of metabolic diseases.[1]

Mechanism of Action

ZLN005 exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway in muscle cells.[1] Activation of AMPK leads to the induction of PGC-1α expression.[1] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[1][3] In skeletal muscle, increased PGC-1α activity stimulates the transcription of genes involved in fatty acid oxidation and glucose transport, such as GLUT4.[1] Conversely, in the liver of diabetic mice, ZLN005 has been shown to reduce the expression of PGC-1α and genes involved in gluconeogenesis, which contributes to its anti-hyperglycemic effects.[1]

References

- 1. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel small-molecule PGC-1α transcriptional regulator with beneficial effects on diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Zln005 Administration Guide for Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction